N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide - 442881-14-3

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Catalog Number: EVT-2937774
CAS Number: 442881-14-3
Molecular Formula: C23H20N4O5S
Molecular Weight: 464.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of a hydrazide: Starting with a carboxylic acid, it is converted into an ester followed by reaction with hydrazine hydrate to yield the corresponding hydrazide. []
  • Cyclization to form the oxadiazole ring: The hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This step can be achieved using various reagents and conditions, such as carbon disulfide in the presence of potassium hydroxide, phosphorus oxychloride, or ethyl orthoformate. [, , , , ]
  • Further modifications: The 1,3,4-oxadiazole can be further modified by introducing various substituents at different positions on the ring. These modifications are tailored to optimize the desired properties for specific applications. [, , , , , ]
Applications
  • Antimicrobial activity: Several papers highlighted the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. [, , , , , ] The compound might exhibit similar activities, potentially targeting bacterial or fungal enzymes or cellular processes.
  • Anticancer activity: Research also explored the anticancer potential of certain 1,3,4-oxadiazole derivatives. [, , , ] The presence of the sulfamoyl group, often found in anticancer drugs, might further contribute to this potential.
  • Anti-inflammatory activity: Some 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory properties. [, , ] The compound's structure suggests it might interact with targets involved in inflammatory pathways.

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

Compound Description: This series of compounds were synthesized and evaluated as potential alkaline phosphatase inhibitors. The most potent compound, 6i, exhibited an IC50 value of 0.420 μM. Molecular docking studies revealed that compound 6i displayed strong interactions with the alkaline phosphatase enzyme.

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides (11a-n)

Compound Description: These compounds were synthesized via sodium borohydride reduction of the corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide (10a-n) in absolute ethanol.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound was characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal structure.

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives were structurally characterized by X-ray crystallography. They differ in the groups attached to the carbon atoms: a methoxyphenyl ring and a benzonitrile group in the first compound and a chlorophenyl ring and an acetamide group in the second compound.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound is a hybrid ring system incorporating both thiazole and oxadiazole rings. It was synthesized as a potential antibacterial agent.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series of oxadiazole analogues were synthesized and evaluated for antimicrobial and anticancer activities. Some compounds showed promising antiproliferative activity against various human cancer cell lines, while others exhibited significant antibacterial or antifungal activity.

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: A new, thermodynamically stable crystalline modification of this compound was reported. This modification exhibited particular advantages for the stability of suspension formulations.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Structure-activity relationship studies led to its development as a clinical candidate for treating inflammatory diseases, such as rheumatoid arthritis.

( R)- N-(1-(2,4-Dichlorophenyl)-2-(1 H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and Derivatives

Compound Description: VNI is an inhibitor of protozoan CYP51, an enzyme involved in sterol biosynthesis, and is used to treat Chagas disease. Fungi-oriented VNI derivatives were designed and synthesized as potential antifungal agents targeting fungal CYP51.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Compound Description: This series of bi-heterocyclic propanamides were synthesized and evaluated for urease inhibitory potential. The compounds displayed promising activity against urease and low cytotoxicity.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis.

N- (3- methoxy-5-methyl-2-yl) -2- (4- [1,3,4-oxadiazol-2-yl] phenyl) pyridine-3-sulfonamide

Compound Description: This compound, along with LHRH analogs and/or bisphosphonates, is described in a patent for pharmaceutical compositions.

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound was determined by X-ray diffraction.

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: The crystal structure of this compound was determined by X-ray diffraction.

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl] methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone and Derivatives

Compound Description: This tri(1,3,4-oxadiazole) derivative was used as a starting material for the preparation of various thioalkyl and sulfone derivatives.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis.

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound is a key intermediate in the synthesis of liquid crystals derived from phenyloxadiazole.

(Z)-N-(1-(2-(2-amino-3-((dimethylamino) methyl)phenyl)-5-phenyl-1,3,4, oxadiazol-3(2H)- yl)ethanone Analogs

Compound Description: A series of these compounds were prepared and evaluated for their antimicrobial and antioxidant activities. Some derivatives showed significant antibacterial and antioxidant properties.

1,2,4-oxadiazole Derivatives with a 1,3,4-thiadiazole amide moiety

Compound Description: These novel compounds were designed, synthesized and evaluated for their nematocidal activities.

Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

Compound Description: This series of 1,3,4-oxadiazole-containing chalcone analogues were designed, synthesized, and evaluated for their in vitro antibacterial potency against various Gram-positive and Gram-negative microorganisms. Some compounds displayed improved activity compared to standard drugs.

1-( 5-( ( 3 , 5-DIMETHYL-4-( ( 4-( TRIFLUOROMETHYL ) PHENYL ) DIAZENYL )-1 H-PYRAZOL-1-YL ) METHYL )-2-METHYL-2-PHENYL-1 , 3 , 4-OXADIAZOL-3 ( 2 H )-YL ) ETHANONE * Derivatives

Compound Description: These compounds were synthesized and characterized, and their antimicrobial activity was evaluated using the agar disc diffusion method.

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine Derivatives

Compound Description: This series of compounds were synthesized and evaluated for antifungal activity. Some derivatives exhibited significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger, comparable to the standard drug clotrimazole.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl- 1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: The crystal structure of this compound was determined by X-ray diffraction.

2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol

Compound Description: A series of these compounds were synthesized and screened for their cytotoxicity on PANC-1, HepG2, and MCF7 cell lines. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines.

Sulfamoyl and 1,3,4-oxadiazole Derivatives of 3-pipecoline (8a-p)

Compound Description: This series of compounds were synthesized and evaluated for their antibacterial and anti-enzymatic (urease) activities. They displayed moderate to excellent antibacterial activity and promising urease inhibitory activity.

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings (5a–x)

Compound Description: This series of compounds were synthesized and evaluated for insecticidal activity against diamondback moth (Plutella xylostella). Some compounds exhibited good insecticidal activity.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This complex compound was synthesized and characterized.

3-( pyridin-4-yl )-[ 1 , 2 , 4 ] triazolo [ 3 , 4-b ] [ 1 , 3 , 4 ] thiadiazole Derivatives

Compound Description: This series of heterocyclic compounds were synthesized and evaluated for their antibacterial and antifungal activities.

1,3,4-Oxadiazole and Pyrazole Derivatives (a3, b3, a6, and b6)

Compound Description: These compounds were computationally and pharmacologically evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory activities. Some compounds showed promising activity in specific assays. [3

Properties

CAS Number

442881-14-3

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5

InChI

InChI=1S/C23H20N4O5S/c1-27(18-6-4-3-5-7-18)33(29,30)20-14-10-16(11-15-20)21(28)24-23-26-25-22(32-23)17-8-12-19(31-2)13-9-17/h3-15H,1-2H3,(H,24,26,28)

InChI Key

NSSPSSLCECLLMS-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.